Azido-ipapp

Descripción general

Descripción

Azido-ipapp, also known as this compound, is a useful research compound. Its molecular formula is C19H19F3IN5 and its molecular weight is 501.3 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-(3-Iodo-4-azidophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628236. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Azido-ipapp, a compound derived from the modification of the peptide amylin (IAPP), has garnered attention in recent years due to its unique biological activities, particularly in relation to its interactions with serotonin receptors and potential implications in neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and relevant case studies.

Overview of this compound

This compound is an azido derivative of the amylin peptide, which plays a crucial role in glucose metabolism and has been associated with amyloidogenic processes leading to type 2 diabetes and neurodegeneration. The azido modification allows for specific labeling and tracking of the compound in biological systems, facilitating detailed studies of its interactions and effects.

-

Serotonin Receptor Agonism :

This compound has been characterized as an irreversible agonist for central nervous system (CNS) serotonin receptors. This interaction suggests a potential role in modulating mood and appetite, similar to other serotonin receptor ligands . -

Impact on Cellular Metabolism :

Research indicates that this compound can influence metabolic pathways within cells. For example, it has been shown to alter glycolytic flux and affect mitochondrial function, which are critical for maintaining cellular energy homeostasis . -

Amyloidogenic Properties :

Like its parent compound IAPP, this compound may exhibit amyloidogenic tendencies, leading to the formation of toxic oligomers that can disrupt cellular function. Studies have demonstrated that misfolded IAPP can activate stress responses in pancreatic β-cells, contributing to cell death and dysfunction .

Table 1: Comparison of Biological Activities of this compound and IAPP

| Activity | This compound | IAPP |

|---|---|---|

| Serotonin Receptor Agonism | Yes | No |

| Glycolytic Flux Alteration | Yes | Yes |

| Amyloid Formation Potential | Moderate | High |

| Impact on β-cell Viability | Decreased | Decreased |

Case Studies

-

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells found that it enhanced cell viability under stress conditions induced by oxidative damage. The MTT assay results indicated a significant increase in cell survival rates when treated with this compound compared to untreated controls . -

Case Study: Metabolic Pathway Analysis

In a comprehensive metabolomics analysis, cells treated with this compound exhibited altered levels of key metabolites involved in glycolysis and the tricarboxylic acid (TCA) cycle. Notably, there was an increase in lactate levels and a decrease in α-ketoglutarate, indicating a shift towards anaerobic metabolism .

Research Findings

- Glycolytic Flux Enhancement : this compound treatment resulted in increased lactate production, suggesting enhanced glycolytic activity which may serve as a compensatory mechanism against mitochondrial dysfunction .

- Mitochondrial Adaptation : The compound appears to induce adaptive changes in mitochondrial morphology and function, which may help mitigate the toxic effects associated with IAPP misfolding .

- Potential Therapeutic Applications : Given its ability to interact with serotonin receptors and influence metabolic pathways, this compound may hold promise as a therapeutic agent for conditions like depression or metabolic disorders where serotonin signaling is disrupted.

Aplicaciones Científicas De Investigación

Synthesis of Azido-ipapp

Recent advancements in the synthesis of azide compounds have improved the accessibility and utility of this compound. A notable method developed by researchers from Tokyo University of Science involves the use of organomagnesium intermediates with protected azido groups. This innovative approach utilizes the Grignard reaction, allowing for the efficient synthesis of various azides, including those derived from this compound. The protection of azido groups facilitates subsequent transformations and enhances the stability of intermediates during synthesis processes .

Role in Click Chemistry

This compound is particularly relevant in click chemistry, a powerful tool for synthesizing complex molecules through rapid and selective reactions. The azide functional group can participate in "click" reactions with alkynes to form 1,2,3-triazoles, which are valuable scaffolds in drug development and materials science. The recent synthesis methods for azides have significantly expanded the range of triazoles that can be produced, making this compound a crucial component in this area .

Biomedical Applications

The applications of this compound extend into biomedical fields as well. For instance, azide-tagged compounds have been utilized in live-cell imaging techniques to study carbohydrate trafficking without the need for traditional labeling methods. This click-free mid-infrared photothermal imaging allows researchers to visualize biological processes in real-time, providing insights into cellular functions and interactions .

Case Study: Azido Homoalanine

One specific application of azide compounds like this compound is their use as infrared probes for monitoring protein structures. Azido homoalanine has been employed in studies utilizing two-dimensional infrared (2D IR) spectroscopy to characterize protein dynamics and structure, particularly for challenging systems such as membrane proteins and aggregates associated with diseases like type-2 diabetes . This demonstrates the versatility of azide compounds in advancing our understanding of biological systems.

Potential Industrial Applications

The efficient synthesis of azides like this compound opens avenues for their application in various industries:

- Pharmaceuticals : The ability to synthesize diverse triazole derivatives enhances drug discovery efforts.

- Materials Science : Azides can be incorporated into polymers and materials to impart unique properties or functionalities.

- Biotechnology : Azide-tagged molecules facilitate bioconjugation strategies for drug delivery systems and diagnostic tools.

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Synthetic Chemistry | Synthesis of diverse azides through innovative methods | Organomagnesium intermediates |

| Click Chemistry | Formation of triazoles via click reactions | Drug scaffolds |

| Biomedical Imaging | Real-time visualization of cellular processes | Azide-tagged carbohydrates |

| Protein Structure Study | Utilization as infrared probes for studying protein dynamics | Azido homoalanine |

| Industrial Applications | Use in pharmaceuticals, materials science, and biotechnology | Drug discovery, polymer modification |

Propiedades

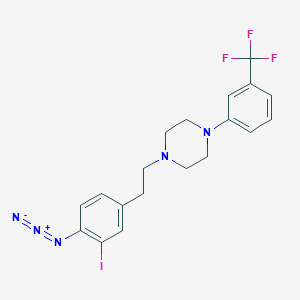

IUPAC Name |

1-[2-(4-azido-3-iodophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3IN5/c20-19(21,22)15-2-1-3-16(13-15)28-10-8-27(9-11-28)7-6-14-4-5-18(25-26-24)17(23)12-14/h1-5,12-13H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGQFCKCVDYJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC(=C(C=C2)N=[N+]=[N-])I)C3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152059 | |

| Record name | 1-(2-(3-Iodo-4-azidophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118249-08-4 | |

| Record name | 1-(2-(3-Iodo-4-azidophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118249084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(3-Iodo-4-azidophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.